3-Phenanthrol-d9

描述

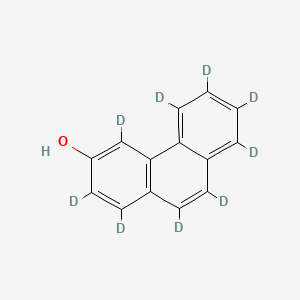

3-Phenanthrol-d9, also known as 3-Phenanthrenol-d9 or 3-Hydroxyphenanthrene-d9, is a deuterated variant of 3-phenanthrol. It is a specialized compound used primarily as a chelating agent in various biochemical and physiological investigations. The deuterated form of 3-phenanthrol has garnered significant attention due to its unique properties and applications in scientific research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenanthrol-d9 typically involves the deuteration of 3-phenanthrol. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. This process can be carried out using deuterated reagents and solvents under specific reaction conditions. The exact synthetic route may vary, but it generally involves the following steps:

Starting Material: 3-Phenanthrol is used as the starting material.

Deuteration: The hydrogen atoms in 3-phenanthrol are replaced with deuterium atoms using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.

Purification: The resulting this compound is purified using techniques such as chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps are also scaled up to handle larger volumes of the compound .

化学反应分析

Types of Reactions

3-Phenanthrol-d9 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can undergo reduction reactions to form deuterated phenanthrene derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Formation of deuterated quinones or ketones.

Reduction: Formation of deuterated phenanthrene derivatives.

Substitution: Formation of various deuterated phenanthrene derivatives with different functional groups

科学研究应用

3-Phenanthrol-d9 has a wide range of applications in scientific research, including:

Chemistry: Used as a chelating agent to study metal ion interactions with proteins, enzymes, and DNA. It is particularly useful in zinc, copper, and iron binding studies.

Biology: Employed in the investigation of metal ion transportation across cellular membranes and their interactions with biological molecules.

Medicine: Utilized in pharmacokinetic and metabolic studies due to its deuterated nature, which can affect the pharmacokinetic and metabolic profiles of drugs.

Industry: Applied in the development of new materials and catalysts that involve metal ion interactions

作用机制

The mechanism of action of 3-Phenanthrol-d9 involves the formation of a stable complex with metal ions. This deuterated form exhibits an enhanced affinity for metal ions due to its unique properties. The interaction between this compound and metal ions can be analyzed using various spectroscopic techniques such as ultraviolet-visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance spectroscopy. These interactions help in understanding the role of metal ions in biological systems and their transportation across cellular membranes .

相似化合物的比较

Similar Compounds

3-Phenanthrol: The non-deuterated form of 3-Phenanthrol-d9, used for similar applications but with different isotopic labeling.

3-Hydroxyphenanthrene: Another name for 3-Phenanthrol, used interchangeably in some contexts.

Deuterated Phenanthrene Derivatives: Other deuterated derivatives of phenanthrene used in various research applications.

Uniqueness

This compound is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the stability and affinity of the compound for metal ions, making it a valuable tool for studying metal ion interactions in biological systems. Additionally, its deuterated form allows for more precise analysis using spectroscopic techniques, providing deeper insights into the mechanisms of action and interactions of metal ions .

生物活性

3-Phenanthrol-d9 (C14H10O), a deuterated derivative of 3-phenanthrol, is a polycyclic aromatic hydrocarbon (PAH) metabolite that has garnered attention due to its biological activities and implications in health and environmental sciences. This article delves into the biological activity of this compound, highlighting its metabolism, toxicological effects, and potential health risks.

Metabolism and Pharmacokinetics

The metabolism of this compound involves its conversion into various hydroxylated metabolites through the action of cytochrome P450 enzymes. These enzymes facilitate phase I reactions, leading to the formation of polar derivatives that are more easily excreted. The liver is the primary organ for this metabolic process, followed by the lungs and kidneys .

Key Metabolic Pathways

- Phase I Metabolism : Involves oxidation, reduction, or hydrolysis, which introduces polar functional groups.

- Phase II Metabolism : Conjugation with endogenous substrates (e.g., glucuronidation) further increases water solubility for excretion.

Table 1 summarizes the metabolic pathways associated with this compound:

| Metabolic Phase | Process | Enzymes Involved |

|---|---|---|

| Phase I | Hydroxylation | Cytochrome P450 |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases |

Biological Activity and Toxicity

Research indicates that exposure to PAHs, including this compound, is associated with various health risks, particularly concerning cardiovascular diseases and dyslipidemia. A study highlighted that increased levels of hydroxylated PAHs correlate with reduced serum superoxide dismutase (SOD) activity, which is a critical antioxidant defense mechanism .

Case Studies

- Dyslipidemia Risk in Children : A study found that children exposed to higher concentrations of 3-hydroxyphenanthrenes had significantly increased risks of developing dyslipidemia due to the interaction between PAH exposure and reduced SOD levels. The odds ratio for dyslipidemia was reported as 5.594 when both factors were present .

- Firefighter Exposure : Another investigation assessed PAH exposure among firefighters, noting that phenanthrol metabolites were prevalent in urine samples post-exposure. This study emphasized the need for interventions to reduce PAH exposure in occupational settings .

Health Implications

The biological activity of this compound raises concerns about its potential health implications:

- Carcinogenicity : As a PAH metabolite, it may contribute to carcinogenic processes through the formation of reactive intermediates.

- Endocrine Disruption : Some studies suggest that phenolic compounds can interfere with endocrine function, potentially leading to reproductive issues.

属性

IUPAC Name |

1,2,4,5,6,7,8,9,10-nonadeuteriophenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPOABOEXMDQBT-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676105 | |

| Record name | (~2~H_9_)Phenanthren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922510-20-1 | |

| Record name | (~2~H_9_)Phenanthren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。